2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide
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Overview
Description
2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide is a synthetic compound that has been the subject of numerous scientific research studies. This compound is commonly referred to as "BVT.2733" and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BVT.2733 is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
BVT.2733 has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis (programmed cell death), and the suppression of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using BVT.2733 in lab experiments is its potential therapeutic applications. However, a limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Future Directions
Future research on BVT.2733 could focus on further understanding its mechanism of action, optimizing its use in therapeutic applications, and developing new synthetic routes for its production. Additionally, research could explore the potential use of BVT.2733 in combination with other compounds for enhanced therapeutic effects.
Synthesis Methods
The synthesis of BVT.2733 involves a multi-step process that includes the reaction of 5-bromothiophene-2-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with chloroacetic acid to form the thiazolidine ring, which is subsequently oxidized to the thiazolidine 1,1-dioxide.
Scientific Research Applications
BVT.2733 has been the subject of numerous scientific research studies due to its potential therapeutic applications. Specifically, BVT.2733 has been shown to have antitumor and anti-inflammatory properties.
properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S2/c9-8-3-2-7(13-8)6-10-4-1-5-14(10,11)12/h2-3H,1,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMETDGQGLKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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